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molecular formula C26H48ClNO2 B8499514 2-Amino-5-tert-butyl-4-hexadecyloxyphenol hydrochloride CAS No. 78819-50-8

2-Amino-5-tert-butyl-4-hexadecyloxyphenol hydrochloride

Cat. No. B8499514
M. Wt: 442.1 g/mol
InChI Key: AXYOOMZMWSBTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555470

Procedure details

7.3 g of the benzoxazole compound obtained in Step (d) above was refluxed for 3 hours together with 30 ml of ethanol and 20 ml of concentrated hydrochloric acid. After the completion of the reaction, the reaction mixture was allowed to stand and cool. The crystals thus precipitated were collected by filtration, washed with water and then washed with acetone. Thus, 6.9 g (92% yield) of 2-amino-5-tert-butyl-4-hexadecyloxyphenol hydrochloride was obtained.
Name
benzoxazole
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:14]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])=[CH:13][C:8]2[N:9]=C(C)[O:11][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[ClH:32]>C(O)C>[ClH:32].[NH2:9][C:8]1[CH:13]=[C:14]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][C:7]=1[OH:11] |f:3.4|

Inputs

Step One
Name
benzoxazole
Quantity
7.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC2=C(N=C(O2)C)C=C1OCCCCCCCCCCCCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=C(C(=C1)OCCCCCCCCCCCCCCCC)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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